3-(Oxiran-2-yl)pyridine

Catalog No.
S764496
CAS No.
60699-67-4
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Oxiran-2-yl)pyridine

CAS Number

60699-67-4

Product Name

3-(Oxiran-2-yl)pyridine

IUPAC Name

3-(oxiran-2-yl)pyridine

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2

InChI Key

QLGZSSLYMJHGRQ-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CN=CC=C2

Canonical SMILES

C1C(O1)C2=CN=CC=C2

The exact mass of the compound 3-(Oxiran-2-yl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Oxiran-2-yl)pyridine is a bifunctional heteroaromatic building block consisting of a pyridine ring substituted at the 3-position with an epoxide (oxirane) moiety. In industrial and pharmaceutical synthesis, it serves as a critical precursor for generating 1-(3-pyridyl)-2-aminoethanols and related chiral derivatives, which are essential pharmacophores for various central nervous system (CNS) agents and kinase inhibitors. Its primary procurement value lies in its ability to undergo regioselective nucleophilic ring-opening reactions, providing a direct, atom-economical route to meta-substituted pyridine derivatives that are otherwise difficult to assemble via standard cross-coupling of pre-formed aliphatic aminoalcohols [1].

Substituting 3-(oxiran-2-yl)pyridine with its positional isomers (such as 2-pyridyloxirane) or purely carbocyclic analogs (like styrene oxide) fundamentally alters both synthetic processability and the resulting biological activity of downstream products. The basic nitrogen atom at the 3-position exerts a strong inductive electron-withdrawing effect without enabling the direct bidentate metal-chelation pathways characteristic of the 2-position, leading to completely different regiochemical outcomes during nucleophilic attack [1]. Furthermore, the presence of the coordinating pyridine nitrogen frequently poisons or deactivates standard transition-metal catalysts used for the kinetic resolution of standard aromatic epoxides, necessitating specific biocatalytic workflows for the 3-pyridyl isomer that would not be required for styrene oxide [2].

Enantiomeric Resolution Efficiency: Biocatalysis vs. Metal-Catalyzed HKR

Standard hydrolytic kinetic resolution (HKR) using metal-based catalysts (e.g., Jacobsen's Co-salen) often fails for pyridine-containing epoxides because the heterocyclic nitrogen coordinates to and deactivates the metal center. However, 3-(oxiran-2-yl)pyridine can be efficiently resolved using Aspergillus niger epoxide hydrolase. In comparative studies, this biocatalytic approach achieved >98% enantiomeric excess (ee) for the (S)-enantiomer at high substrate concentrations (10 g/L) in plain water, whereas metal-based catalysts yielded negligible enantiomeric purity due to catalyst poisoning [1].

Evidence DimensionEnantiomeric excess (ee) via Epoxide Hydrolase vs Metal Catalysts
Target Compound Data>98% ee (using A. niger epoxide hydrolase at 10 g/L in water)
Comparator Or BaselineStandard metal-based catalysts (e.g., Co-salen HKR) (negligible ee / catalyst deactivation)
Quantified DifferenceBiocatalysis provides >98% ee, overcoming the near-total failure of metal-catalyzed resolution for this specific substrate.
ConditionsHydrolytic kinetic resolution in plain water, 82 mM substrate concentration

Buyers requiring enantiopure 3-pyridyl aminoalcohols must plan for biocatalytic or enzymatic resolution workflows rather than relying on standard metal-catalyzed HKR protocols.

Regioselectivity in Nucleophilic Ring Opening vs. 2-Pyridyloxirane

The position of the pyridine nitrogen dictates the regiochemical outcome of nucleophilic ring opening. While 2-pyridyloxirane can undergo chelation-controlled alpha-attack with metal-coordinated nucleophiles (due to the proximity of the nitrogen and epoxide oxygen forming a stable bidentate intermediate), 3-(oxiran-2-yl)pyridine lacks this chelation capability. As a result, 3-pyridyloxirane predominantly undergoes standard steric-controlled attack at the less hindered beta-carbon under basic or neutral conditions, yielding the terminal functionalized product exclusively [1].

Evidence DimensionChelation-driven regioselectivity
Target Compound DataPredominant beta-attack (terminal carbon) due to lack of bidentate chelation
Comparator Or Baseline2-pyridyloxirane (capable of chelation-controlled alpha-attack)
Quantified DifferenceShift from chelation-controlled alpha-attack (in the 2-isomer) to sterically-controlled beta-attack (in the 3-isomer).
ConditionsNucleophilic ring opening with organometallic or metal-coordinated nucleophiles

Procurement of the 3-isomer ensures predictable, sterically-governed regioselectivity for synthesizing terminal amines or ethers, avoiding the mixed or inverted regiochemistry seen with the 2-isomer.

Electronic Deactivation of Alpha-Carbocation vs. Styrene Oxide

Under acid-catalyzed conditions, the benchmark comparator styrene oxide typically undergoes ring opening at the benzylic (alpha) position due to stabilization of the developing positive charge by the phenyl ring. In contrast, the rapidly protonated nitrogen of 3-(oxiran-2-yl)pyridine acts as a powerful electron-withdrawing group, severely destabilizing any partial positive charge at the adjacent benzylic position. This inductive deactivation forces acid-catalyzed nucleophilic attack to favor the terminal beta-carbon, reversing the regioselectivity compared to the carbocyclic benchmark[1].

Evidence DimensionRegioselectivity under acidic conditions
Target Compound DataFavors beta-attack (terminal carbon) due to alpha-cation destabilization by the protonated pyridine
Comparator Or BaselineStyrene oxide (favors alpha-attack via benzylic cation stabilization)
Quantified DifferenceFundamental inversion of the preferred nucleophilic attack site under acidic conditions.
ConditionsAcid-catalyzed epoxide ring opening

Process chemists must select 3-(oxiran-2-yl)pyridine specifically when the synthetic route requires beta-functionalization under acidic conditions, where styrene oxide analogs would yield the opposite regioisomer.

Synthesis of Enantiopure 3-Pyridyl Beta-Amino Alcohols

Utilizing the biocatalytic resolution compatibility of 3-(oxiran-2-yl)pyridine to produce (S)- or (R)-1-(3-pyridyl)-2-aminoethanols, which are critical pharmacophores for CNS-active compounds and specific receptor ligands [1].

Regioselective Preparation of Meta-Substituted Pyridine Ethers

Exploiting its predictable beta-attack regioselectivity under basic conditions to synthesize terminal ethers or thioethers without the chelation-induced alpha-attack byproducts associated with the 2-pyridyl isomer [2].

Development of Rigid Kinase Inhibitor Scaffolds

Acting as a hydrogen-bond-accepting building block where the precise spatial arrangement of the meta-nitrogen is required for target enzyme binding, a structural requirement that cannot be met by 4-pyridyloxirane or styrene oxide [1].

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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